Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate
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Overview
Description
Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with a methoxy group, a prop-2-yn-1-yl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 4-methoxy-3-[(prop-2-yn-1-yl)oxy]benzoic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux the mixture for several hours, followed by neutralization and extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-methoxy-3-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate depends on its interaction with specific molecular targets. The methoxy and prop-2-yn-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
Ethyl 3-methoxy-4-hydroxybenzoate: Contains a hydroxyl group instead of the prop-2-yn-1-yl group, altering its reactivity and applications.
Properties
CAS No. |
721968-53-2 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 3-(4-methoxy-3-prop-2-ynoxyphenyl)propanoate |
InChI |
InChI=1S/C15H18O4/c1-4-10-19-14-11-12(6-8-13(14)17-3)7-9-15(16)18-5-2/h1,6,8,11H,5,7,9-10H2,2-3H3 |
InChI Key |
IRDFBXIEXNAESB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OC)OCC#C |
Origin of Product |
United States |
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